1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
CAS No.:
Cat. No.: VC15853821
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O2 |
|---|---|
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | 1-[4-(1-cyanocyclobutyl)phenyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonitrile |
| Standard InChI | InChI=1S/C17H15N3O2/c18-10-14-15(21)6-9-20(16(14)22)13-4-2-12(3-5-13)17(11-19)7-1-8-17/h2-5,21H,1,6-9H2 |
| Standard InChI Key | PCZVSBRVQDCCFA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C#N)C2=CC=C(C=C2)N3CCC(=C(C3=O)C#N)O |
Introduction
1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound featuring a tetrahydropyridine ring, a cyanocyclobutyl group, and a phenyl ring. This compound is characterized by its unique structural features, which contribute to its potential biological activities and chemical reactivity. The molecular formula of this compound is C17H15N3O2, indicating a molecular weight of approximately 295 g/mol, though specific values may vary slightly based on the source.
Synthesis of 1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
The synthesis of this compound typically involves several key steps, including the formation of carbon-carbon bonds through nucleophilic substitution and oxidation processes. These processes are critical for constructing the tetrahydropyridine ring. The synthesis may start with simpler precursors and involve multiple stages to achieve the desired structure.
| Synthesis Stage | Reaction Conditions | Reagents |
|---|---|---|
| Formation of Tetrahydropyridine Core | Nucleophilic substitution | Various organic precursors |
| Introduction of Cyanocyclobutyl Group | Oxidation and coupling reactions | Cyanocyclobutyl derivatives |
| Finalization of Hydroxy and Carbonitrile Groups | Hydrolysis and nitrilation reactions | Appropriate functional group reagents |
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit significant biological activities. The unique combination of functional groups, including the tetrahydropyridine ring, cyanocyclobutyl group, and phenyl ring, contributes to its potential therapeutic applications. Interaction studies are crucial for understanding its biological effects, which may include interactions with enzymes or receptors.
| Potential Biological Activity | Possible Therapeutic Applications |
|---|---|
| Enzyme Inhibition | Metabolic disorders or neurological conditions |
| Receptor Modulation | Neurological or cardiovascular diseases |
| Antimicrobial Activity | Infections or antimicrobial therapies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume